molecular formula C19H27BO2 B14770528 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane

Cat. No.: B14770528
M. Wt: 298.2 g/mol
InChI Key: FEDGOEDEFXUQQO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[221]heptan-1-yl)-1,3,2-dioxaborolane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.2.1]heptane modules .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various pathways, depending on the specific application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[22

Properties

Molecular Formula

C19H27BO2

Molecular Weight

298.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenyl-1-bicyclo[2.2.1]heptanyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C19H27BO2/c1-16(2)17(3,4)22-20(21-16)19-12-10-18(14-19,11-13-19)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3

InChI Key

FEDGOEDEFXUQQO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)(CC3)C4=CC=CC=C4

Origin of Product

United States

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